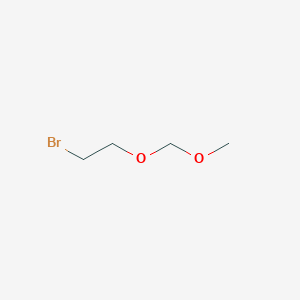

1-Bromo-2-(methoxymethoxy)ethane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(methoxymethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2/c1-6-4-7-3-2-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKGXDSPQAOGBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00391526 | |

| Record name | 1-Bromo-2-(methoxymethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112496-94-3 | |

| Record name | 1-Bromo-2-(methoxymethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00391526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(methoxymethoxy)ethane (CAS: 112496-94-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(methoxymethoxy)ethane, with the Chemical Abstracts Service (CAS) number 112496-94-3, is a valuable bifunctional reagent in organic synthesis. Its structure, featuring a reactive bromo group and a stable methoxymethyl (MOM) ether, makes it a key building block, particularly in the fields of pharmaceutical and agrochemical development. The bromo group serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of the 2-(methoxymethoxy)ethyl moiety into a target molecule. The MOM ether provides a stable protecting group for the hydroxyl functionality, which can be cleaved under specific acidic conditions. This dual functionality allows for sequential and controlled modifications in complex synthetic pathways.

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed experimental protocol for its synthesis, its applications in drug discovery, and essential safety and handling information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.[1][2]

| Property | Value |

| CAS Number | 112496-94-3 |

| Molecular Formula | C₄H₉BrO₂ |

| Molecular Weight | 169.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 116-117 °C |

| Density | 1.448 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.480 |

| Flash Point | 64.4 °C (148.0 °F) - closed cup |

| SMILES | COCOCCBr |

| InChI | 1S/C4H9BrO2/c1-6-4-7-3-2-5/h2-4H2,1H3 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR (Proton NMR) | Signals corresponding to the methoxy protons (CH₃O-), the methylene protons of the methoxymethyl group (-OCH₂O-), the methylene protons adjacent to the ether oxygen (-OCH₂-), and the methylene protons adjacent to the bromine atom (-CH₂Br). |

| ¹³C NMR (Carbon NMR) | Resonances for the four distinct carbon atoms: the methoxy carbon, the methylene carbon of the methoxymethyl group, and the two methylene carbons of the ethyl chain. |

| FTIR (Infrared) | Characteristic C-O-C stretching vibrations for the ether linkages, C-H stretching and bending vibrations for the aliphatic groups, and a C-Br stretching vibration. |

| Mass Spectrometry | The molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of the bromine atom and cleavage of the ether linkages. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in M and M+2 peaks. |

Experimental Protocols

Synthesis of this compound

The following is a detailed experimental protocol for the synthesis of this compound from 2-(methoxymethoxy)ethanol. This procedure is adapted from general methods for the bromination of alcohols.

Reaction:

HOCH₂CH₂OCH₂OCH₃ + PBr₃ → BrCH₂CH₂OCH₂OCH₃

Materials:

-

2-(Methoxymethoxy)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser (optional, depending on the scale and solvent)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(methoxymethoxy)ethanol (1.0 equivalent) in anhydrous diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

General Protocol for Nucleophilic Substitution

This protocol outlines a general procedure for using this compound as an alkylating agent.

Materials:

-

Nucleophile (e.g., an alcohol, amine, or thiol)

-

This compound

-

A suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine)

-

Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the nucleophile (1.0 equivalent) in the anhydrous solvent.

-

Add the base (1.1-1.5 equivalents) portion-wise at a suitable temperature (often 0 °C to room temperature).

-

Stir the mixture for a period to allow for the formation of the nucleophilic anion.

-

Add this compound (1.0-1.2 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with heating, monitoring its progress by TLC or LC-MS.

-

Upon completion, quench the reaction (e.g., with water or a saturated aqueous ammonium chloride solution).

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

Applications in Drug Development

This compound is a versatile reagent in the synthesis of pharmaceutically active compounds. Its utility stems from its ability to introduce a protected hydroxyl group, which can enhance solubility and provide a handle for further functionalization.

-

Antiviral Agents: Halogenated nucleoside analogues have shown significant antiviral activity. The 2-(methoxymethoxy)ethyl side chain can be incorporated into nucleoside scaffolds to modify their biological properties, potentially leading to new antiviral drug candidates. For instance, derivatives of 5-(1-methoxy-2-bromoethyl)-2'-deoxyuridine have exhibited in vitro activity against Herpes Simplex Virus type 1 (HSV-1).[3]

-

Anticancer Agents: The quinoline scaffold is a key feature in many anticancer agents. This compound can be used to introduce alkoxy side chains onto such scaffolds. These modifications can influence the compound's ability to interact with biological targets like topoisomerase I, an enzyme crucial for DNA replication in cancer cells. The synthesis of certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as potential topoisomerase I inhibitors has been reported.[4] Chalcone derivatives containing bromo and methoxy groups have also been investigated for their anticancer properties against breast cancer cell lines.[5]

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Role as a Synthetic Building Block

This diagram illustrates the logical relationship of this compound as a key intermediate in the synthesis of more complex molecules.

Caption: Role of this compound in multi-step organic synthesis.

Note: No specific signaling pathways involving this compound have been identified in the reviewed literature.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or under a chemical fume hood. For operations with a risk of splashing, a face shield is recommended.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

In case of exposure:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

-

Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C4H9BrO2 | CID 3331051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-2-(methoxymethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Bromo-2-(methoxymethoxy)ethane, a valuable bifunctional molecule in organic synthesis. This document details a reliable synthetic protocol, outlines the necessary reagents and conditions, and presents a thorough characterization of the target compound using modern analytical techniques.

Introduction

This compound, also known as 2-bromoethyl methoxymethyl ether, is a useful building block in organic chemistry. Its structure incorporates a reactive bromo group, susceptible to nucleophilic substitution, and a methoxymethyl (MOM) ether, a common protecting group for alcohols. This dual functionality makes it a versatile reagent in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and other bioactive compounds where controlled, stepwise modifications are crucial. The MOM group offers the advantage of being stable under a variety of reaction conditions while being readily removable under acidic conditions.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the protection of the hydroxyl group of 2-bromoethanol using chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). This reaction proceeds via a nucleophilic substitution mechanism where the alkoxide generated from 2-bromoethanol attacks the electrophilic carbon of MOM-Cl.

A general synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

2-Bromoethanol

-

Chloromethyl methyl ether (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc) for extraction and chromatography

-

Hexanes for chromatography

Procedure:

-

To a solution of 2-bromoethanol (1.0 eq.) in anhydrous dichloromethane (DCM) is added N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

-

The solution is cooled to 0 °C in an ice bath.

-

Chloromethyl methyl ether (MOM-Cl) (1.2 eq.) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a colorless oil.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods.

Physicochemical Properties

| Property | Value |

| CAS Number | 112496-94-3 |

| Molecular Formula | C₄H₉BrO₂ |

| Molecular Weight | 169.02 g/mol |

| Appearance | Colorless oil |

| Boiling Point | 116-117 °C |

| Density | 1.448 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.480 |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The ¹H NMR spectrum provides information about the proton environments in the molecule. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) in CDCl₃ are:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.70 | s | 2H | -O-CH₂ -O- |

| ~3.85 | t | 2H | Br-CH₂-CH₂ -O- |

| ~3.50 | t | 2H | Br-CH₂ -CH₂-O- |

| ~3.35 | s | 3H | -O-CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum indicates the different carbon environments. The expected chemical shifts (δ) in ppm in CDCl₃ are:

| Chemical Shift (ppm) | Assignment |

| ~96.5 | -O-C H₂-O- |

| ~69.0 | Br-CH₂-C H₂-O- |

| ~55.5 | -O-C H₃ |

| ~32.0 | Br-C H₂-CH₂-O- |

IR (Infrared) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule. Key absorption bands are:

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretching (alkane) |

| 1150-1050 | C-O-C stretching (ether) |

| 650-550 | C-Br stretching |

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected major peaks in the mass spectrum are:

| m/z | Assignment |

| 169/171 | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 123/125 | [M - CH₂O]⁺ |

| 45 | [CH₂OCH₃]⁺ (base peak) |

Logical Relationships in Characterization

The relationship between the structure of this compound and its spectroscopic data is crucial for its unambiguous identification.

Caption: Logic diagram for structural confirmation.

Conclusion

This technical guide provides essential information for the successful synthesis and thorough characterization of this compound. The detailed experimental protocol and comprehensive spectroscopic data will be a valuable resource for researchers and professionals in organic synthesis and drug development, enabling the reliable preparation and use of this versatile chemical intermediate.

An In-depth Technical Guide on the NMR Spectral Data of 1-Bromo-2-(methoxymethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for the compound 1-Bromo-2-(methoxymethoxy)ethane . This document is intended to serve as a detailed reference for researchers and professionals involved in organic synthesis, drug development, and materials science, where the structural elucidation of such molecules is critical. The following sections present quantitative ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and logical diagrams to facilitate the interpretation of the spectral information.

Quantitative NMR Data

The ¹H and ¹³C NMR spectral data for this compound are summarized below. The data has been compiled based on established chemical shift predictions and analysis of structurally related compounds. Spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.65 | Singlet | 2H | O-CH₂ -O |

| ~ 3.85 | Triplet | 2H | Br-CH₂-CH₂ -O |

| ~ 3.50 | Triplet | 2H | Br-CH₂ -CH₂-O |

| ~ 3.35 | Singlet | 3H | O-CH₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 96.5 | O-C H₂-O |

| ~ 70.0 | Br-CH₂-C H₂-O |

| ~ 55.5 | O-C H₃ |

| ~ 31.0 | Br-C H₂-CH₂-O |

Experimental Protocols: NMR Spectroscopy

The following provides a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-15 mg of this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solvent should contain tetramethylsilane (TMS) to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the resulting solution into a clean, dry 5 mm NMR tube.

-

Final Steps: Cap the NMR tube securely and ensure the exterior is clean before inserting it into the NMR spectrometer.

Instrument Setup and Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

For ¹H NMR Spectra:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans

For ¹³C NMR Spectra (with proton decoupling):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-10 seconds

-

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

-

Phase Correction: Apply phase correction to ensure that all spectral peaks are in the positive absorptive mode.

-

Baseline Correction: Perform a baseline correction to obtain a flat spectral baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Peak Analysis: Conduct peak picking to identify the chemical shifts of the signals. For ¹H NMR, integrate the signals to determine the relative number of protons corresponding to each peak.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the molecular structure with NMR assignments and a typical experimental workflow.

Caption: Molecular structure of this compound with proton assignments.

Caption: Generalized experimental workflow for NMR data acquisition.

The Synthetic Utility of 1-Bromo-2-(methoxymethoxy)ethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-2-(methoxymethoxy)ethane (BrCH₂CH₂OCH₂OCH₃), CAS Number 112496-94-3, is a versatile bifunctional reagent in modern organic synthesis. Its primary role is that of a 2-hydroxyethylating agent, where the hydroxyl group is masked as a methoxymethyl (MOM) ether. This protecting group strategy allows for the introduction of a masked ethanolamine or ethylene glycol unit into a molecule via nucleophilic substitution at the bromine-bearing carbon. The MOM ether is stable under a variety of reaction conditions, yet can be readily cleaved under acidic conditions to reveal the primary alcohol. This guide provides an in-depth overview of the applications of this compound, including detailed experimental protocols for its use in alkylation reactions and potential Grignard reagent formation, supported by quantitative data and workflow visualizations.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

| Property | Value |

| Molecular Formula | C₄H₉BrO₂ |

| Molecular Weight | 169.02 g/mol |

| CAS Number | 112496-94-3 |

| Appearance | Liquid |

| Boiling Point | 116-117 °C |

| Density | 1.448 g/mL at 25 °C |

| Refractive Index | n20/D 1.480 |

| Flash Point | 64.44 °C (148.0 °F) - closed cup |

| Solubility | Soluble in common organic solvents. |

Core Application: A Protected 2-Hydroxyethyl Synthon

The primary utility of this compound lies in its function as a synthon for the 2-hydroxyethyl cation (⁺CH₂CH₂OH). The methoxymethyl (MOM) ether serves as a robust protecting group for the terminal hydroxyl function, allowing the bromo-functionalized end of the molecule to participate in a range of nucleophilic substitution reactions.

The general synthetic strategy involves two key steps:

-

Alkylation: A nucleophile (Nu⁻) displaces the bromide ion in an Sₙ2 reaction to form a new carbon-nucleophile bond.

-

Deprotection: The MOM ether is cleaved under acidic conditions to unmask the primary hydroxyl group.

Caption: General workflow for the utilization of this compound.

Applications in Organic Synthesis

O-Alkylation: Williamson Ether Synthesis

This compound is an excellent substrate for the Williamson ether synthesis, reacting with alkoxides or phenoxides to form ethers. This reaction is particularly useful for introducing a protected ethylene glycol-type linker to alcohols and phenols.

While specific yield data for this compound is not extensively reported, the following table provides typical yields for Williamson ether synthesis involving primary alkyl bromides with various phenols and alcohols.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Phenol | K₂CO₃ | Acetonitrile | Reflux | 85-95 |

| 4-Methoxyphenol | NaH | THF | Room Temp. to 60 | 90-98 |

| Benzyl Alcohol | NaH | DMF | 0 to Room Temp. | 80-95 |

| Cyclohexanol | K-OtBu | THF | Room Temp. | 75-90 |

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add phenol (1.0 eq.) and anhydrous N,N-dimethylformamide (DMF, 0.5 M).

-

Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

-

Alkylation: Cool the resulting sodium phenoxide solution back to 0 °C and add this compound (1.1 eq.) dropwise via syringe.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with water (2x) and then with saturated aqueous sodium chloride (brine).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

N-Alkylation of Amines and Heterocycles

The introduction of the 2-(methoxymethoxy)ethyl group onto nitrogen atoms is a valuable transformation in the synthesis of pharmaceutical intermediates. Primary and secondary amines, as well as nitrogen-containing heterocycles, can be effectively alkylated.

The following table summarizes typical conditions and yields for the N-alkylation of various amines with primary alkyl bromides.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Aniline | K₂CO₃ | Acetonitrile | Reflux | 70-85 |

| Diethylamine | Et₃N | THF | Room Temp. | 80-95 |

| Imidazole | NaH | DMF | Room Temp. | 85-95 |

| Pyrrolidine | K₂CO₃ | DMF | 50 | 90-98 |

-

Reaction Setup: In a round-bottom flask, combine aniline (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (0.3 M).

-

Addition of Alkylating Agent: To the stirred suspension, add this compound (1.2 eq.) at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by TLC.

-

Work-up: After the reaction is complete (typically 12-18 hours), cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel.

S-Alkylation of Thiols

Thiols and thiophenols are excellent nucleophiles and react readily with this compound to form the corresponding thioethers.

| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Thiophenol | K₂CO₃ | Acetone | Reflux | 90-99 |

| Benzyl Mercaptan | NaH | THF | 0 to Room Temp. | 90-98 |

| Cysteine derivative | DIPEA | DMF | Room Temp. | 85-95 |

-

Reaction Setup: To a solution of thiophenol (1.0 eq.) in acetone (0.4 M), add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.).

-

Addition of Alkylating Agent: Stir the mixture vigorously for 15 minutes at room temperature, then add this compound (1.1 eq.).

-

Reaction: Heat the reaction mixture to reflux (around 56 °C) for 6-12 hours, monitoring by TLC.

-

Work-up: After completion, cool the reaction to room temperature, filter off the solids, and evaporate the acetone.

-

Extraction: Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is often of high purity, but can be further purified by column chromatography or distillation if necessary.

Potential Application: Grignard Reagent Formation

While the presence of ether linkages can sometimes complicate Grignard reagent formation, primary alkyl bromides are generally suitable substrates. The formation of the Grignard reagent from this compound would generate a nucleophilic carbon, effectively reversing the polarity of the ethyl group and opening up a different set of synthetic possibilities, such as reaction with carbonyls, epoxides, and other electrophiles.

Caption: Proposed pathway for Grignard reagent formation and subsequent reaction.

Note: All glassware must be rigorously flame- or oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere.

-

Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas.

-

Magnesium Activation: Place magnesium turnings (1.5 eq.) and a small crystal of iodine into the flask. Gently warm the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed, then allow it to cool.[1]

-

Initiation: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous ether. Add a small portion of this solution to the magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color and gentle refluxing.

-

Grignard Formation: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, the mixture may be stirred at room temperature or gently heated for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution can be used directly in subsequent reactions.

Deprotection of the MOM Ether

The final step in many synthetic sequences involving this reagent is the removal of the MOM protecting group to liberate the primary alcohol. This is typically achieved under mild acidic conditions.

-

Reaction Setup: Dissolve the MOM-protected substrate (1.0 eq.) in methanol (0.2 M).

-

Acid Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq.) to the solution at room temperature.

-

Reaction: Stir the reaction mixture and monitor by TLC for the disappearance of the starting material. The reaction is typically complete within 1-4 hours.

-

Work-up: Neutralize the acid by the careful addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol. Further purification can be performed by column chromatography if necessary.

Conclusion

This compound is a highly effective and versatile reagent for the introduction of a protected 2-hydroxyethyl moiety. Its utility in O-, N-, and S-alkylation reactions is well-established in principle, following the predictable reactivity of primary alkyl halides in Sₙ2 reactions. The stability of the MOM ether under basic and nucleophilic conditions, combined with its straightforward removal under acidic conditions, makes this reagent a valuable tool in the multistep synthesis of complex molecules relevant to the pharmaceutical and materials science industries. The potential for Grignard reagent formation further broadens its synthetic applicability, positioning it as a key building block for a diverse range of chemical transformations.

References

A Comprehensive Technical Guide to the Methoxymethyl (MOM) Protecting Group Utilizing 1-Bromo-2-(methoxymethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the strategic deployment of protecting groups is fundamental to achieving target molecules with high fidelity. The methoxymethyl (MOM) ether stands as a robust and versatile choice for the protection of hydroxyl groups due to its ease of introduction, stability across a range of reaction conditions, and reliable deprotection methods.[1][2] This guide provides an in-depth exploration of the MOM protecting group, with a specific focus on the use of 1-Bromo-2-(methoxymethoxy)ethane as an alternative alkylating agent to the more conventional but carcinogenic chloromethyl methyl ether (MOM-Cl).[3][4]

Introduction to the MOM Protecting Group

The methoxymethyl group (CH₃OCH₂–) serves to temporarily mask the reactivity of alcohols, preventing them from engaging in undesired side reactions during subsequent synthetic transformations. This acetal is stable to a variety of non-acidic reagents, including strong bases, nucleophiles, and many oxidizing and reducing agents.[1] Its removal is typically accomplished under acidic conditions.[4]

While chloromethyl methyl ether (MOM-Cl) is a common reagent for introducing the MOM group, its carcinogenic nature has prompted the exploration of safer alternatives.[3][4] this compound presents itself as one such alternative, offering a potentially less hazardous route to MOM-protected alcohols.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for its safe and effective use.

| Property | Value |

| CAS Number | 112496-94-3 |

| Molecular Formula | C₄H₉BrO₂[5] |

| Molecular Weight | 169.02 g/mol |

| Boiling Point | 116-117 °C |

| Density | 1.448 g/mL at 25 °C |

| Refractive Index | n20/D 1.480 |

Reaction Mechanisms and Workflows

The introduction of the MOM group using this compound is anticipated to proceed via a nucleophilic substitution reaction. The alcohol, typically deprotonated by a non-nucleophilic base, acts as the nucleophile, attacking the carbon bearing the bromine atom.

Proposed Protection Mechanism

References

The Underutilized Reagent: A Technical Guide to 1-Bromo-2-(methoxymethoxy)ethane as a Methoxymethylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, the protection of hydroxyl groups is a fundamental strategy. The methoxymethyl (MOM) ether is a robust and widely used protecting group, prized for its stability across a range of reaction conditions and its straightforward removal. Conventionally, chloromethyl methyl ether (MOM-Cl) is the reagent of choice for the introduction of the MOM group. This technical guide explores a less-documented alternative: 1-Bromo-2-(methoxymethoxy)ethane (MOM-Br) . While specific literature on its application is scarce, this document aims to provide a comprehensive overview based on established principles of nucleophilic substitution and protection group chemistry. We will delve into its physicochemical properties, propose reaction protocols, and discuss its potential advantages and disadvantages compared to its chlorinated counterpart.

Introduction to this compound (MOM-Br)

This compound, also known as 2-bromoethyl methoxymethyl ether, is a halogenated ether with the potential to serve as a methoxymethylating agent for alcohols. The core principle of its function lies in the nucleophilic substitution at the carbon atom bearing the bromine, where an alkoxide displaces the bromide to form a stable MOM ether.

While MOM-Cl is a well-established reagent for this transformation, MOM-Br presents an alternative that may offer different reactivity profiles and handling characteristics. Understanding its properties is the first step in harnessing its synthetic potential.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented in Table 1. This information is crucial for the safe handling and execution of reactions involving this reagent.

Table 1: Physicochemical and Safety Properties of this compound

| Property | Value |

| CAS Number | 112496-94-3 |

| Molecular Formula | C₄H₉BrO₂[1] |

| Molecular Weight | 169.02 g/mol [1] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 116-117 °C |

| Density | 1.448 g/mL at 25 °C |

| Flash Point | 64.44 °C (closed cup) |

| Storage Class | 10 - Combustible liquids |

| Safety Precautions | Wear eye shields, gloves, and a suitable respirator. Handle in a well-ventilated area. |

Proposed Experimental Protocols

Due to the limited specific literature on the use of this compound for alcohol protection, the following protocols are based on general principles of Williamson ether synthesis and anecdotal evidence. Optimization for specific substrates is highly recommended.

Methoxymethylation of a Primary Alcohol using Sodium Hydride

This protocol is adapted from a user-shared experience and is suitable for alcohols that are compatible with strong bases.[2]

Materials:

-

Primary alcohol (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

This compound (1.5 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add the primary alcohol and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add the sodium hydride portion-wise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add this compound dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Methoxymethylation of a Phenol using a Non-nucleophilic Base

This proposed protocol is based on standard conditions for MOM protection using MOM-Cl and may be applicable to MOM-Br for more sensitive substrates like phenols.

Materials:

-

Phenol (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

This compound (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry flask under an inert atmosphere, add the phenol, anhydrous DCM, and DIPEA.

-

Stir the solution at room temperature until the phenol is fully dissolved.

-

Add this compound dropwise.

-

Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Reaction Mechanisms and Logical Workflows

The methoxymethylation of an alcohol with this compound is expected to proceed via an S(_N)2 mechanism.

Caption: Proposed S(_N)2 mechanism for the methoxymethylation of an alcohol using MOM-Br.

The general experimental workflow for a methoxymethylation reaction using this compound can be visualized as follows:

Caption: A generalized experimental workflow for methoxymethylation with MOM-Br.

Comparative Analysis: MOM-Br vs. MOM-Cl

The overwhelming prevalence of MOM-Cl in the literature suggests it possesses certain advantages over MOM-Br. A comparative analysis based on general chemical principles is presented in Table 2.

Table 2: Theoretical Comparison of MOM-Br and MOM-Cl

| Feature | This compound (MOM-Br) | Chloromethyl methyl ether (MOM-Cl) |

| Reactivity | Expected to be less reactive than MOM-Cl due to the lower electronegativity and better leaving group ability of bromide compared to chloride in some contexts. However, in S(_N)2 reactions, bromide is generally a better leaving group than chloride.[3] | Highly reactive and widely used.[3][4] |

| Synthesis | Less common synthetic routes may contribute to higher cost and lower availability. | Readily synthesized from formaldehyde, methanol, and HCl, though this method can produce hazardous byproducts.[3] |

| Stability | Potentially more stable and less volatile than MOM-Cl, which could be advantageous for storage and handling. | Known to be highly volatile and moisture-sensitive.[3] |

| Safety | Halogenated ethers should be handled with care as potential carcinogens. | A known human carcinogen.[3] |

| Byproducts | The primary byproduct is a bromide salt. | The primary byproduct is a chloride salt. |

Deprotection of MOM Ethers

The cleavage of the MOM ether to regenerate the alcohol is typically achieved under acidic conditions. A general protocol for the deprotection of a MOM ether is provided below.

Materials:

-

MOM-protected alcohol

-

Methanol or Tetrahydrofuran (THF)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the MOM-protected alcohol in methanol or THF.

-

Add a catalytic amount of concentrated HCl (e.g., a few drops to 0.1 eq).

-

Stir the reaction at room temperature and monitor by TLC until the starting material is consumed. Gentle heating may be required for less reactive substrates.

-

Neutralize the reaction with a saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product if necessary.

Conclusion and Future Outlook

This compound remains an under-explored reagent for the methoxymethylation of alcohols. While MOM-Cl is the established standard, MOM-Br could potentially offer advantages in terms of stability and handling. The lack of comprehensive studies on its reactivity and scope necessitates further investigation. The protocols and comparative analysis presented in this guide are intended to provide a foundational framework for researchers interested in exploring the utility of this reagent. Further studies are warranted to establish its efficacy across a range of substrates and to provide the quantitative data necessary for its broader adoption in the synthetic community. This could be a valuable area of research for developing milder or more selective methoxymethylation procedures.

References

An In-depth Technical Guide to the Safe Handling of 1-Bromo-2-(methoxymethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for 1-Bromo-2-(methoxymethoxy)ethane (CAS Number: 112496-94-3). The information is intended to support laboratory personnel in minimizing risks and ensuring safe practices during its use, storage, and disposal.

Chemical and Physical Properties

This compound, also known as 2-Bromoethyl methoxymethyl ether, is a combustible liquid utilized in various chemical syntheses. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C4H9BrO2 | [1][2] |

| Molecular Weight | 169.02 g/mol | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 116-117 °C | |

| Density | 1.448 g/mL at 25 °C | |

| Flash Point | 64.44 °C (148.0 °F) - closed cup | |

| Refractive Index | n20/D 1.480 | |

| Storage Class | 10 - Combustible liquids |

Hazard Identification and Safety Precautions

This chemical is classified as a combustible liquid.[4] While extensive toxicological data is not available, it is crucial to handle it with care, assuming potential hazards.

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

No smoking in the vicinity of use.[4]

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Store in a well-ventilated place and keep cool.[4]

-

Dispose of contents/container to an approved waste disposal plant.[4]

Experimental Protocols: Handling and Storage

Due to the limited availability of specific experimental protocols in the public domain, the following are general best-practice guidelines derived from safety data sheets.

Personal Protective Equipment (PPE)

A robust PPE regimen is mandatory when handling this compound.

Caption: Recommended Personal Protective Equipment for handling.

Storage and Incompatibility

Proper storage is critical to maintain the chemical's stability and prevent hazardous reactions.

-

Storage Conditions: Keep away from heat, sparks, and flame. Store in a flammables area. For product quality, refrigeration is recommended.[4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[4]

Caption: Storage and incompatibility guidelines.

Emergency Procedures

In the event of an emergency, follow these first-aid and spill response measures.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur. |

| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |

Source:[4]

Spill and Leak Response

A clear workflow should be established for handling spills.

Caption: Workflow for spill and leak response.

Toxicological and Ecological Information

The toxicological properties of this compound have not been fully investigated.[4] It is recommended to handle this chemical as potentially hazardous until more data becomes available.

-

Sensitization: No information available.[4]

-

Carcinogenicity: The carcinogenic properties have not been evaluated by major regulatory agencies.[4]

-

Ecotoxicity: Do not empty into drains.[4] Persistence is unlikely based on available information, and there is no evidence to suggest bioaccumulation.[4]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Waste disposal should be in accordance with local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]

Disclaimer

This document is intended as a guide and does not replace a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Users should always consult the most current SDS for the specific product they are using and adhere to all institutional and regulatory safety guidelines.

References

Technical Guide: Stability and Storage of 1-Bromo-2-(methoxymethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(methoxymethoxy)ethane is a valuable bifunctional molecule utilized in organic synthesis, particularly in the construction of complex molecules in pharmaceutical and materials science research. Its structure incorporates a reactive bromoethyl group and a methoxymethyl (MOM) ether, a common protecting group for alcohols. Understanding the stability and appropriate storage conditions of this compound is paramount to ensure its integrity, reactivity, and the safety of laboratory personnel. This guide provides a comprehensive overview of the stability profile, recommended storage and handling procedures, and potential decomposition pathways of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value |

| Molecular Formula | C₄H₉BrO₂ |

| Molecular Weight | 169.02 g/mol |

| CAS Number | 112496-94-3 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 116-117 °C |

| Density | 1.448 g/mL at 25 °C |

| Flash Point | 64.44 °C (148.0 °F) - closed cup |

| Storage Class | 10 - Combustible liquids |

Stability Profile

The stability of this compound is primarily dictated by the chemical nature of its two main functional groups: the alkyl bromide and the methoxymethyl (MOM) ether.

3.1. Thermal Stability

This compound is a combustible liquid and exhibits moderate thermal stability. While it can be handled at room temperature, prolonged exposure to high temperatures is not recommended. In synthetic procedures, it has been shown to be stable under reflux conditions at 65°C for up to 48 hours. However, at elevated temperatures, decomposition can be expected.

3.2. Hydrolytic Stability

The methoxymethyl (MOM) ether group is an acetal, which is known to be sensitive to acidic conditions.[1][2][3] Under acidic aqueous conditions, the MOM ether will undergo hydrolysis to yield methanol, formaldehyde, and the corresponding alcohol. Conversely, the MOM group is stable under neutral and basic conditions.[2] Therefore, contact with acids, including Lewis acids, should be avoided to prevent decomposition.

3.3. Photochemical Stability

Alkyl halides, in general, are susceptible to photochemical degradation.[4] Exposure to ultraviolet (UV) light can induce cleavage of the carbon-bromine bond, leading to the formation of radical species. These radicals can then participate in a variety of subsequent reactions, leading to product degradation and the formation of impurities.

3.4. Oxidative Stability

Ethers are known to be susceptible to autooxidation in the presence of oxygen, particularly when exposed to light, to form explosive peroxides. While specific data for this compound is not available, it is prudent to handle it as a potential peroxide-former.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling guidelines are recommended to maintain the quality and safety of this compound.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Room temperature. Refrigeration (0-8 °C) may be considered for long-term storage to minimize potential degradation. | To slow down potential decomposition pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize contact with oxygen and moisture, preventing autooxidation and hydrolysis. |

| Light Exposure | Store in a tightly sealed, opaque container, protected from light. | To prevent photochemical degradation. |

| Incompatible Materials | Strong acids, strong oxidizing agents, and strong bases. | To prevent acid-catalyzed hydrolysis, oxidation, and other reactions. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. | To avoid inhalation of vapors and skin contact. As a combustible liquid, avoid sources of ignition. |

Potential Decomposition Pathways

The primary decomposition pathway for this compound is anticipated to be acid-catalyzed hydrolysis of the MOM ether. A general representation of this pathway is illustrated below.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Protocols for Stability Assessment

Objective: To evaluate the stability of this compound under various environmental conditions.

Materials:

-

This compound

-

Inert gas (Nitrogen or Argon)

-

Opaque, sealed containers (e.g., amber glass vials with PTFE-lined caps)

-

Environmental chambers or ovens for controlled temperature and humidity

-

UV light source

-

Analytical instrumentation (e.g., GC-MS, HPLC, NMR)

Methodology:

-

Sample Preparation: Aliquot the this compound into the storage containers under an inert atmosphere.

-

Storage Conditions: Place the samples under the following conditions:

-

Long-term: 25 °C / 60% RH (or as per ICH guidelines)

-

Accelerated: 40 °C / 75% RH (or as per ICH guidelines)

-

Refrigerated: 5 °C

-

Photostability: Exposure to a calibrated light source (as per ICH Q1B)

-

-

Time Points: Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).

-

Analysis: Analyze the samples for:

-

Appearance: Visual inspection for color change or precipitate formation.

-

Purity: Quantify the parent compound and any degradation products using a validated chromatographic method (e.g., GC-MS or HPLC).

-

Identification of Degradants: Characterize any significant degradation products using appropriate spectroscopic techniques (e.g., MS, NMR).

-

The following diagram illustrates a general workflow for a stability study.

Caption: General workflow for a chemical stability study.

Conclusion

This compound is a moderately stable compound that requires careful storage and handling to prevent degradation. The primary stability concerns are its combustibility, sensitivity to acidic conditions leading to hydrolysis of the MOM ether, and potential for photochemical degradation. By adhering to the recommended storage conditions, including protection from light, moisture, and acidic environments, and by following safe handling practices, researchers can ensure the integrity of this valuable synthetic building block for their scientific endeavors.

References

- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. adichemistry.com [adichemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Alkyl halide formation from degradation of carboxylic acids in the presence of Fe(III) and halides under light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 1-Bromo-2-(methoxymethoxy)ethane with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(methoxymethoxy)ethane is a bifunctional organic molecule of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Its structure, featuring a reactive primary alkyl bromide and a protective methoxymethyl (MOM) ether, makes it a versatile building block for the introduction of a protected hydroxyl functionality. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, focusing on reaction mechanisms, expected reactivity patterns, and detailed experimental considerations.

The primary mode of reaction for this compound is nucleophilic substitution, where the bromide ion is displaced by an incoming nucleophile. Due to the primary nature of the carbon bearing the bromine, the S(_N)2 mechanism is the predominant pathway. However, the presence of an ether oxygen atom at the β-position introduces the potential for neighboring group participation (NGP), which can significantly influence the reaction rate and stereochemical outcome.

Reaction Mechanisms

The reaction of this compound with nucleophiles can proceed through two primary mechanistic pathways: a direct S(_N)2 displacement or a pathway involving neighboring group participation.

Direct S(_N)2 Pathway

In a direct S(_N)2 reaction, the nucleophile attacks the electrophilic carbon atom bearing the bromine from the backside, leading to a concerted displacement of the bromide ion.[1] This pathway results in an inversion of stereochemistry at the reaction center, although for this achiral substrate, this is not observable. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[2]

Caption: Generalized S(_N)2 reaction pathway.

Neighboring Group Participation (NGP)

The ether oxygen in this compound can act as an internal nucleophile, displacing the bromide to form a cyclic oxonium ion intermediate.[3][4] This intramolecular reaction, also known as anchimeric assistance, can be kinetically favorable compared to an intermolecular attack by an external nucleophile, leading to an enhanced reaction rate.[3] The subsequent attack of the external nucleophile on the oxonium ion intermediate occurs in a second step, which can proceed with either retention or inversion of configuration at the two carbons of the ring, but the overall result from the starting material is a net retention of configuration.[5]

Caption: Reaction pathway involving Neighboring Group Participation (NGP).

Reactivity with Various Nucleophiles

The reactivity of this compound is highly dependent on the nature of the nucleophile. Stronger nucleophiles will generally favor the direct S(_N)2 pathway, while weaker nucleophiles may allow for a greater contribution from the NGP pathway, especially in polar, non-nucleophilic solvents.

Oxygen Nucleophiles

Alcohols and phenols, typically after deprotonation to their corresponding alkoxides or phenoxides, are effective nucleophiles for the displacement of the bromide. These reactions are commonly used to synthesize more complex ethers.

Nitrogen Nucleophiles

Primary and secondary amines, as well as ammonia and azide ions, are potent nucleophiles that readily react with this compound to form the corresponding substituted amines. These reactions are fundamental in the synthesis of many pharmaceutical intermediates.

Sulfur Nucleophiles

Thiols, particularly after deprotonation to thiolates, are excellent nucleophiles and react rapidly with this compound to form thioethers.[6][7] The high nucleophilicity of sulfur often leads to very efficient S(_N)2 reactions.

Carbon Nucleophiles

Carbanions, such as those derived from malonic esters or organometallic reagents, can also be used, although the basicity of these nucleophiles may promote competing elimination (E2) reactions, especially with increased steric hindrance or at elevated temperatures.

Quantitative Data (Illustrative)

Direct kinetic data for the reaction of this compound is not widely available in the public domain.[8] The following tables provide illustrative, comparative data based on established principles of S(_N)2 reactivity for primary alkyl halides. This data should be considered as a general guide for experimental design.

Table 1: Relative Reaction Rates with Various Nucleophiles in DMF at 25°C

| Nucleophile | Nucleophile Type | Expected Relative Rate |

| NaN(_3) | Nitrogen | High |

| NaSPh | Sulfur | Very High |

| NaCN | Carbon | High |

| NaI | Halogen | Moderate |

| PhONa | Oxygen | Moderate |

| Et(_2)NH | Nitrogen | Moderate |

| CH(_3)COONa | Oxygen | Low |

| CH(_3)OH | Oxygen | Very Low (Solvolysis) |

Table 2: Effect of Solvent on S(_N)2 Reaction Rate (Illustrative)

| Solvent | Solvent Type | Expected Relative Rate |

| Dimethylformamide (DMF) | Polar Aprotic | Very High |

| Acetone | Polar Aprotic | High |

| Acetonitrile | Polar Aprotic | High |

| Tetrahydrofuran (THF) | Nonpolar Aprotic | Moderate |

| Ethanol | Polar Protic | Low |

| Water | Polar Protic | Very Low |

Experimental Protocols

The following are representative protocols for conducting reactions with this compound and for analyzing its reactivity.

Protocol for a Typical S(_N)2 Reaction: Synthesis of 2-(Methoxymethoxy)ethyl Azide

Objective: To synthesize 2-(methoxymethoxy)ethyl azide via an S(_N)2 reaction.

Materials:

-

This compound

-

Sodium azide (NaN(_3))

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO(_4))

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of DMF).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography.

Protocol for a Comparative Kinetic Study

Objective: To compare the relative rates of reaction of this compound and a reference alkyl halide (e.g., 1-bromobutane) with a nucleophile.

Materials:

-

This compound

-

1-Bromobutane

-

Sodium iodide (NaI)

-

Anhydrous acetone

-

Internal standard (e.g., dodecane)

Procedure:

-

Prepare a stock solution of sodium iodide (e.g., 0.1 M) in anhydrous acetone.

-

Prepare separate stock solutions of this compound (e.g., 0.1 M) and 1-bromobutane (e.g., 0.1 M) in anhydrous acetone, each containing a known concentration of the internal standard.

-

In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), mix equal volumes of the sodium iodide solution and one of the alkyl halide solutions.

-

At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by diluting with a large volume of a solvent mixture for GC analysis).

-

Analyze the quenched aliquots by gas chromatography (GC) to determine the concentration of the remaining alkyl halide relative to the internal standard.

-

Repeat the experiment for the other alkyl halide under identical conditions.

-

Plot the concentration of the alkyl halide versus time to determine the reaction rate.

Caption: Experimental workflow for a kinetic study.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by nucleophilic substitution. While the S(_N)2 mechanism is expected to be the primary pathway, the potential for neighboring group participation by the β-ether oxygen should be a key consideration in experimental design, as it can influence both reaction rates and stereochemical outcomes. The choice of nucleophile and solvent are critical parameters for controlling the outcome of reactions with this substrate. The protocols and comparative data presented in this guide offer a framework for the effective utilization of this compound in a variety of synthetic applications.

References

- 1. Neighbouring group participation - Wikipedia [en.wikipedia.org]

- 2. Chapter 4: Nucleophilic Substitution Part II – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]

- 3. grokipedia.com [grokipedia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Methoxymethyl (MOM) Protection of Primary Alcohols using 1-Bromo-2-(methoxymethoxy)ethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the synthesis of complex organic molecules, such as pharmaceuticals and natural products, the selective protection of functional groups is a critical strategy. The methoxymethyl (MOM) ether is a widely utilized protecting group for alcohols due to its stability across a broad range of reaction conditions and its straightforward removal under acidic conditions. While methoxymethyl chloride (MOM-Cl) is a common reagent for this transformation, its high reactivity and associated safety concerns have led to the exploration of alternative reagents. This document provides a detailed protocol for the protection of primary alcohols using the alternative reagent, 1-Bromo-2-(methoxymethoxy)ethane.

Reaction Principle

The protection of a primary alcohol with this compound proceeds via a nucleophilic substitution reaction. The alcohol is first deprotonated by a non-nucleophilic base to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the stable MOM ether.

Data Presentation

The following table summarizes representative data for the MOM protection of a generic primary alcohol (R-CH₂OH) using this compound. Please note that yields are representative and can vary depending on the specific substrate and reaction conditions.

| Entry | Substrate (R-CH₂OH) | Product (R-CH₂-OMOM) | Molecular Formula (Product) | Molecular Weight (Product, g/mol ) | Typical Yield (%) | Analytical Data (¹H NMR, δ ppm) |

| 1 | Benzyl alcohol | Benzyl methoxymethyl ether | C₉H₁₂O₂ | 152.19 | 85-95 | 7.25-7.40 (m, 5H), 4.65 (s, 2H), 4.60 (s, 2H), 3.35 (s, 3H) |

| 2 | 1-Hexanol | 1-(Methoxymethoxy)hexane | C₈H₁₈O₂ | 146.23 | 80-90 | 4.62 (s, 2H), 3.55 (t, 2H), 3.38 (s, 3H), 1.50-1.65 (m, 2H), 1.25-1.40 (m, 6H), 0.89 (t, 3H) |

Experimental Protocols

Protocol 1: MOM Protection of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using this compound and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Materials:

-

Primary alcohol (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a concentration of 0.1-0.5 M.

-

Cool the solution to 0 °C using an ice bath.

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv) to the stirred solution.

-

Slowly add this compound (1.2 - 1.5 equiv) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired MOM-protected alcohol.

Protocol 2: Deprotection of a MOM Ether

This protocol outlines a common method for the removal of the MOM protecting group using acidic conditions.

Materials:

-

MOM-protected alcohol (1.0 equiv)

-

Methanol or a mixture of THF and water

-

Hydrochloric acid (HCl, e.g., 6M solution) or other suitable acid (e.g., p-toluenesulfonic acid)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or other suitable organic solvent for extraction

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware

Procedure:

-

Dissolve the MOM-protected alcohol (1.0 equiv) in methanol or a mixture of THF and water.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive substrates.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

-

If methanol was used, remove it under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary to yield the deprotected primary alcohol.

Mandatory Visualization

Caption: Workflow for the MOM protection of a primary alcohol using this compound and subsequent deprotection.

Caption: Mechanism of MOM protection of a primary alcohol.

Application Notes and Protocols: The Williamson Ether Synthesis with 1-Bromo-2-(methoxymethoxy)ethane and Secondary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of synthetic organic chemistry, the protection of hydroxyl groups is a critical strategy to prevent unwanted side reactions during multi-step syntheses. The methoxymethyl (MOM) ether is a commonly employed protecting group for alcohols due to its relative stability under a range of conditions and its facile cleavage under acidic conditions. While chloromethyl methyl ether (MOM-Cl) is a traditional reagent for this purpose, its high toxicity and carcinogenic nature have prompted the exploration of alternatives.

This document outlines the theoretical application of 1-Bromo-2-(methoxymethoxy)ethane as a reagent for the formation of a methoxymethoxy ethyl ether with secondary alcohols. This reaction is predicated on the principles of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3][4]

Reaction Principle: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide ion with a primary alkyl halide in an S(_N)2 reaction.[1][4][5] In the context of this application, a secondary alcohol is first deprotonated with a strong base to form the corresponding secondary alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether.

Given that this compound is a primary alkyl halide, the S(_N)2 pathway is favored. However, with secondary alcohols, a competing E2 elimination reaction is a potential side reaction, which may be influenced by the steric hindrance of the secondary alcohol and the basicity of the alkoxide.[1][6]

Data Presentation

As there is a lack of specific literature data for the reaction of this compound with a wide range of secondary alcohols, the following table presents hypothetical data based on typical Williamson ether synthesis reactions involving primary alkyl halides and secondary alkoxides. The yields are estimates and will be highly dependent on the specific substrate and reaction conditions.

| Secondary Alcohol Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Theoretical Yield (%) |

| Cyclohexanol | NaH | THF | 25 - 60 | 12 - 24 | 75 - 90 |

| 2-Pentanol | KH | DMF | 25 - 50 | 16 - 24 | 70 - 85 |

| 1-Phenylethanol | NaHMDS | THF | 0 - 25 | 12 - 20 | 80 - 95 |

| Menthone | KHMDS | Dioxane | 25 - 70 | 18 - 36 | 65 - 80 |

Experimental Protocols

The following are generalized protocols for the reaction of a secondary alcohol with this compound. Note: These are theoretical protocols and should be optimized for specific substrates.

Protocol 1: Using Sodium Hydride in Tetrahydrofuran

-

Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the secondary alcohol (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.

-

Reaction Initiation: After the addition of NaH is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

-

Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH with dropwise addition of water.

-

Extraction: Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x V_{THF}).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Using Potassium Bis(trimethylsilyl)amide in Tetrahydrofuran

-

Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the secondary alcohol (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Alkoxide Formation: Cool the solution to -78 °C. Add potassium bis(trimethylsilyl)amide (KHMDS, 1.1 eq, as a solution in THF) dropwise.

-

Reaction Initiation: Stir the mixture at -78 °C for 30 minutes.

-

Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the mixture with ethyl acetate (3 x V_{THF}).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations